Geranyl propionate

Description

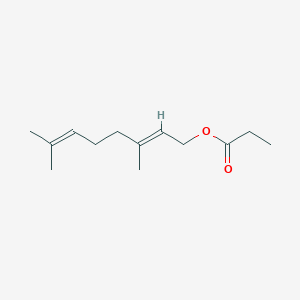

Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHQEILESTMQU-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051540 | |

| Record name | Geranyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/rosy, fruity odour | |

| Record name | Geranyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, 1 ml in 4 ml 80% alcohol (in ethanol) | |

| Record name | Geranyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.896-0.913 | |

| Record name | Geranyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-90-8, 27751-90-2 | |

| Record name | Geranyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027751902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 3,7-dimethyl-, propanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9F1RPB24G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Geranyl Propionate for Researchers and Drug Development Professionals

Introduction

Geranyl propionate, also known as geranyl propanoate, is the ester formed from the monoterpenoid alcohol geraniol and propionic acid.[1] It is a naturally occurring compound found in trace amounts in various essential oils, including those from bitter orange peel, hops, and Spanish sage.[2] Traditionally, this compound is prized in the flavor and fragrance industries for its distinctive sweet, fruity, and rose-like aroma with waxy and tropical nuances.[3] However, the well-documented biological activities of its parent compound, geraniol, suggest that this compound may hold untapped potential for researchers in pharmacology and drug development.

This guide provides a comprehensive technical overview of this compound, consolidating its core physicochemical properties, synthesis and analytical methodologies, and a forward-looking perspective on its potential biological significance based on established principles of medicinal chemistry and the known mechanisms of its structural precursors.

Section 1: Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. This compound is a colorless to pale yellow liquid whose identity and characteristics are defined by the parameters outlined below.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] propanoate[4][5] |

| Synonyms | Geranyl propanoate, (E)-3,7-Dimethyl-2,6-octadien-1-yl propionate |

| CAS Number | 105-90-8[6] |

| Molecular Formula | C₁₃H₂₂O₂[1][6] |

| Molecular Weight | 210.31 g/mol [1][4][6] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Sweet, fruity, rose-like, with grape and vegetative nuances[3] |

| Boiling Point | 252-254 °C[1][5] |

| Density | 0.896 - 0.913 g/mL at 25 °C[4] |

| Refractive Index | 1.456 - 1.464 (at 20°C)[1][4] |

| Solubility | Insoluble in water and glycerol; Soluble in ethanol and most fixed oils[4] |

| Vapor Pressure | 0.0058 mmHg at 23°C[5] |

| Flash Point | 113 °C[5] |

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,1!"]; O1 [label="O", pos="2,0!"]; O2 [label="O", pos="2.5,-1!"]; C4 [label="C", pos="3,-0.5!"]; C5 [label="C", pos="4,-0.5!"]; C6 [label="C", pos="4.5,0.5!"]; C7 [label="C", pos="5.5,0.5!"]; C8 [label="C", pos="6.5,0.5!"]; C9 [label="C", pos="7,1.5!"]; C10 [label="C", pos="8,1.5!"]; C11 [label="C", pos="4,1.5!"]; C12 [label="C", pos="8.5,0.5!"]; C13 [label="C", pos="9.5,0.5!"];

H1 [label="H₃C", pos="-1,0!"]; H2 [label="CH₂", pos="0.5,-0.5!"]; H3 [label="O", pos="1.5, 1.5!"]; H4 [label="O", pos="2.5, -1.5!"]; H5 [label="CH₂", pos="3.5, -1!"]; H6 [label="CH", pos="4.5, -1!"]; H7 [label="C", pos="4.5, 1!"]; H8 [label="CH₃", pos="3.5, 2!"]; H9 [label="CH₂", pos="6, 0!"]; H10 [label="CH₂", pos="7, 0!"]; H11 [label="CH", pos="7.5, 2!"]; H12 [label="C", pos="8.5, 2!"]; H13 [label="CH₃", pos="9, 0!"]; H14 [label="CH₃", pos="10, 0!"];

// Draw the structure using invisible nodes for positioning labels compound [shape=none, label="", pos="5,-2!"]; compound -> C1 [style=invis];

// Bonds edge [color="#34A853"]; H1--C1; C1--C2; C2--C3 [style=double]; C3--O1; C2--O2; O2--C4; C4--C5; C5--C6 [style=double]; C6--C7; C7--C8; C8--C9 [style=double]; C9--C10; C6--C11; C9--C12; C12--C13; C12--C14;

// Manually position labels lab_H1 [label="H₃C", pos="-0.5,0!"]; lab_CH2 [label="CH₂", pos="0.5,0!"]; lab_C [label="C", pos="1.5,0.5!"]; lab_O_double [label="O", pos="1.5,1.5!"]; lab_O_single [label="O", pos="2.5,-0.5!"]; lab_CH2_2 [label="CH₂", pos="3.5,-0.5!"]; lab_CH [label="CH", pos="4.5,-0.5!"]; lab_C2 [label="C", pos="5,0.5!"]; lab_CH3_side [label="CH₃", pos="4.5,1.5!"]; lab_CH2_3 [label="CH₂", pos="6,0.5!"]; lab_CH2_4 [label="CH₂", pos="7,0.5!"]; lab_CH_2 [label="CH", pos="7.5,1.5!"]; lab_C3 [label="C", pos="8.5,1.5!"]; lab_CH3_end1 [label="CH₃", pos="9,0.5!"]; lab_CH3_end2 [label="CH₃", pos="9.5,1.5!"]; }

Diagram 2: General Workflow for Fischer Esterification A schematic overview of the synthesis of this compound.

Detailed Protocol: Acid-Catalyzed Fischer Esterification

This protocol describes a self-validating system for the synthesis of high-purity this compound. Validation is achieved through in-process monitoring and final product characterization.

Materials and Reagents:

-

Geraniol (1.0 mol)

-

Propionic acid (1.1 mol, slight excess to drive equilibrium)

-

Concentrated sulfuric acid (H₂SO₄, ~2-3 mL)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, Dean-Stark apparatus, separatory funnel, rotary evaporator, distillation apparatus.

Step-by-Step Methodology:

-

Reactant Charging: To a round-bottom flask, add geraniol, propionic acid, and toluene.

-

Catalyst Addition: Slowly and with stirring, add the concentrated sulfuric acid. An exotherm may be observed.

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

In-Process Validation (Driving the Reaction): Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected. The theoretical yield of water is 1.0 mol (18 mL). The reaction is deemed complete when water ceases to collect.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases. This step neutralizes the sulfuric acid catalyst and removes excess propionic acid.

-

Aqueous Wash: Further wash the organic layer with brine to remove residual water-soluble components.

-

Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal: Remove the toluene solvent using a rotary evaporator.

-

Purification and Final Validation: Purify the crude ester by vacuum distillation. The purity of the collected fractions should be confirmed by GC-MS analysis (see Section 3.2).

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The choice of technique is driven by the information required.

Rationale for Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for volatile compounds. GC separates the components of a mixture based on their volatility and polarity, while MS provides a mass fragmentation pattern, or "fingerprint," that allows for definitive identification and purity assessment. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation by mapping the hydrogen and carbon framework of the molecule. Data is available on public databases like PubChem for comparison. [4]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. For this compound, the most important absorbances are the strong C=O stretch of the ester and the C-O stretches. [4]

Table 3: Key Analytical Data for this compound

| Technique | Expected Observations |

|---|---|

| GC-MS | A primary peak at the expected retention time. Key mass fragments (m/z) include 69 (base peak, C₅H₉⁺), 93, and 136, consistent with fragmentation of the geranyl moiety. [4][7] |

| ¹³C NMR | Signals corresponding to 13 unique carbons, including a downfield signal (>170 ppm) for the ester carbonyl carbon. |

| ¹H NMR | Characteristic signals for vinyl protons, allylic protons, and the ethyl group of the propionate moiety. |

| FTIR (cm⁻¹) | Strong C=O stretch (~1735 cm⁻¹), C-O stretches (~1180 cm⁻¹), and C=C stretch (~1670 cm⁻¹). |

Detailed Protocol: GC-MS Analysis for Purity Assessment

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent non-polar column).

-

Mass spectrometer detector operating in Electron Ionization (EI) mode at 70 eV. [3] Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the this compound sample in a volatile solvent such as hexane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC inlet, which is typically held at a high temperature (e.g., 250°C) to ensure rapid vaporization.

-

Chromatographic Separation: The separation is achieved using a temperature program. A typical program might be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. Helium is typically used as the carrier gas.

-

Mass Spectrometry: The MS scans a mass range of m/z 40-350.

-

Data Analysis (Validation): The resulting total ion chromatogram (TIC) is analyzed. Purity is calculated based on the relative peak area of the this compound signal. Identity is confirmed by comparing the acquired mass spectrum of the main peak against a reference library (e.g., NIST). The fragmentation pattern is expected to be similar to other geranyl esters, with a prominent ion at m/z 69. [7]

Section 4: Applications and Exploratory Biological Activity

While this compound's role in consumer products is well-established, its potential in the life sciences remains largely unexplored. By examining its chemical precursors, we can formulate credible hypotheses about its biological activity.

Established Industrial Applications

This compound is a valuable ingredient in both the flavor and fragrance industries.

-

Fragrance: It is used to impart fruity and rosy notes to perfumes, cosmetics, and household products like detergents. [2]Its unique profile enhances floral accords such as rose, lilac, and geranium.

-

Flavor: As a FEMA GRAS (Generally Recognized as Safe) substance, it is used as a flavoring agent in foods and beverages, contributing to pineapple, apple, pear, and citrus flavor profiles. [4]

Hypothesized Biological Activity (Inference from Geraniol)

The biological activity of an ester is often influenced by its constituent alcohol and carboxylic acid, especially if the ester can be hydrolyzed back to these precursors in a biological system. Geraniol, the parent alcohol of this compound, is a well-researched monoterpene with a broad spectrum of activities.

-

Antimicrobial and Anti-biofilm Activity: Geraniol demonstrates significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. [8][9]Its mechanism often involves disrupting the integrity of the microbial cell membrane. [10]* Anti-inflammatory Activity: Studies have shown that geraniol can exert potent anti-inflammatory effects by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK). [11][12]* Anticancer Activity: Geraniol has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including those of the pancreas, liver, and thyroid. [13][14]This activity is also linked to its modulation of signaling pathways like NF-κB, MAPK, and JAK-STAT. [13] Expert Insight: Given that this compound retains the entire geraniol backbone, it is plausible that it could act as a prodrug, being hydrolyzed by cellular esterases to release active geraniol. Alternatively, the intact ester may possess its own unique activity, potentially with altered pharmacokinetics (e.g., improved membrane permeability) due to its increased lipophilicity compared to geraniol.

Proposed Mechanism of Action: Modulation of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. [11]Based on strong evidence for geraniol, we propose a potential mechanism whereby this compound, upon hydrolysis, could inhibit this pathway.

Diagram 3: Proposed Inhibitory Mechanism on the NF-κB Pathway This diagram illustrates the hypothesized mechanism where this compound, after conversion to Geraniol, inhibits the IKK complex, preventing NF-κB activation and subsequent inflammatory gene expression.

Section 5: Safety, Handling, and Toxicology

While this compound is approved for use in food and cosmetics, appropriate laboratory safety protocols are mandatory.

Table 4: Summary of Toxicological Data

| Endpoint | Classification / Value | Reference |

|---|---|---|

| Acute Oral Toxicity | Low toxicity (Rat LD50: >5 g/kg) | [3] |

| Acute Dermal Toxicity | Low toxicity (Rabbit LD50: >5 g/kg) | [3] |

| Skin Irritation | Causes skin irritation | [11][13] |

| Eye Irritation | Causes serious eye irritation | [11][13] |

| Respiratory Irritation | May cause respiratory irritation | [11][13] |

| Environmental Fate | Not considered Persistent, Bioaccumulative, and Toxic (PBT) | [15]|

Laboratory Handling and Storage

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat sources and strong oxidizing agents.

Conclusion

This compound is a well-characterized compound with a secure position in the flavor and fragrance industries. This guide has provided a comprehensive technical foundation, from its molecular formula and weight to its synthesis and analysis. More significantly, by applying principles of chemical biology and leveraging the extensive research on its parent alcohol, geraniol, we have constructed a scientifically-grounded hypothesis for its potential as a bioactive agent. The proposed mechanisms, particularly the modulation of the NF-κB pathway, present compelling avenues for future research. It is our hope that this guide will serve as a valuable resource for scientists and drug development professionals, encouraging the exploration of this compound beyond its traditional applications and into the realm of therapeutic discovery.

References

-

NF-κB pathways, Part 2. YouTube. [Link]

-

Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential. MDPI. [Link]

-

RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 105-90-8. Food and Chemical Toxicology. [Link]

-

This compound, 105-90-8. The Good Scents Company. [Link]

-

This compound | C13H22O2 | CID 5355853. PubChem - NIH. [Link]

-

Production of this compound by enzymatic esterification of geraniol and propionic acid in solvent-free system. ResearchGate. [Link]

-

This compound (CAS N° 105-90-8). ScenTree. [Link]

-

Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria. PMC - NIH. [Link]

-

Apoptosis-Mediated anticancer activity of geraniol inhibits NF-κB, MAPK, and JAK-STAT-3 signaling pathways in human thyroid cancer cells. Pharmacognosy Magazine. [Link]

-

Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications. MDPI. [Link]

-

Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK. PubMed Central. [Link]

-

Geraniol Restores Antibiotic Activities against Multidrug-Resistant Isolates from Gram-Negative Species. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

KEGG PATHWAY Database. KEGG. [Link]

-

One Hundred Faces of Geraniol. PMC - PubMed Central. [Link]

-

Geraniol ameliorates TNBS-induced colitis: Involvement of Wnt/β-catenin, p38MAPK, NFκB, and PPARγ signaling pathways. PubMed. [Link]

-

Antimicrobial activity of geraniol: an integrative review. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound, 105-90-8 [thegoodscentscompany.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Geraniol ameliorates TNBS-induced colitis: Involvement of Wnt/β-catenin, p38MAPK, NFκB, and PPARγ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phcog.com [phcog.com]

- 14. One Hundred Faces of Geraniol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Technical Guide: Solubility Profile and Solvation Thermodynamics of Geranyl Propionate

Executive Summary

Geranyl propionate is a lipophilic terpenoid ester widely utilized in fragrance and flavor formulations for its fruity, rose-like profile.[1][2][3] Its physicochemical behavior is dominated by a high octanol-water partition coefficient (LogP ~4.2–4.4 ), dictating negligible solubility in aqueous media (~2.22 mg/L) and complete miscibility in non-polar to moderately polar organic solvents (ethanol, fixed oils).

This guide provides a definitive technical analysis of its solubility, grounded in thermodynamic principles, and offers validated protocols for experimental determination. It is designed for formulation scientists requiring precise control over phase behavior in drug delivery, perfumery, and agrochemical applications.

Physicochemical Architecture

To predict solubility behavior, one must first understand the molecular architecture of the solute. This compound (

Key Molecular Descriptors

| Property | Value | Implication |

| Molecular Weight | 210.31 g/mol | Moderate volatility; suitable for GC analysis. |

| LogP (Octanol/Water) | 4.2 – 4.4 (Experimental/Est.) | Highly lipophilic. Strong affinity for lipid bilayers and non-polar solvents. |

| Water Solubility | ~2.22 mg/L (25°C) | Practically insoluble.[1][4] Requires surfactant/co-solvent for aqueous formulation. |

| Vapor Pressure | ~0.003–0.006 mmHg (25°C) | Low volatility; stable in liquid phase at RT. |

| Flash Point | >100°C | Safe for standard organic solvent handling. |

Data aggregated from PubChem and safety literature [1, 2, 3].

Solubility Data Matrix

The following table categorizes solvent compatibility based on polarity matching and experimental evidence.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Rationale |

| Aqueous | Water | Insoluble (~2 ppm) | Hydrophobic effect dominates; high energy cost to form cavity in water network. |

| Alcohols | Ethanol (95%+) | Soluble (Miscible) | Ethyl chain of ethanol interacts with geranyl tail; -OH group solvates ester head. |

| Alcohols | Methanol | Soluble | High polarity, but sufficient organic character for dissolution. |

| Polyols | Glycerol | Insoluble | Strong H-bond network of glycerol excludes the hydrophobic ester. |

| Polyols | Propylene Glycol | Insoluble / Poor | Limited solubility due to high polarity of the diol backbone. |

| Oils/Fats | Fixed Oils (Almond, Mineral) | Soluble (Miscible) | "Like dissolves like"; Van der Waals forces dominate interaction. |

| Esters | Diethyl Phthalate | Soluble | Dipole-dipole interactions between ester groups; compatible pi-stacking/hydrophobic effects. |

| Aprotic | DMSO | Soluble | High dielectric constant but excellent solvating power for hydrophobic moieties. |

Critical Formulation Note: this compound is incompatible with pure glycerol and propylene glycol systems. Formulators must use a co-solvent (e.g., Ethanol) or a solubilizer (e.g., Polysorbate 80) to incorporate it into polyol bases [1, 4].

Mechanistic Solvation Insights

Understanding why this compound dissolves requires analyzing the thermodynamics of solvation (

The Hydrophobic Effect (Water)

In water, the non-polar geranyl chain disrupts the hydrogen-bonding network of water molecules. To minimize this disruption, water molecules form an ordered "clathrate-like" cage around the solute.

-

Entropy (

): Highly negative (unfavorable) due to ordering of water. -

Enthalpy (

): Slightly exothermic or neutral (Van der Waals interactions). -

Result:

. Dissolution is thermodynamically forbidden.

Solvation in Ethanol/Oils

In ethanol or fixed oils, the solvent molecules interact via London Dispersion Forces (LDF) with the geranyl tail and dipole-dipole interactions with the ester group.

-

Entropy (

): Positive/Neutral (random mixing). -

Enthalpy (

): Exothermic (favorable solute-solvent interactions). -

Result:

. Dissolution is spontaneous.

Visualization: Thermodynamic Cycle

The following diagram illustrates the decision logic for solvent selection based on molecular interactions.

Figure 1: Solvation thermodynamics of this compound. Red paths indicate insolubility due to entropic penalties; Green/Yellow paths indicate favorable enthalpic interactions.

Experimental Protocols

For drug development or precise formulation, relying on literature values is insufficient. The following protocols provide a self-validating system for determining solubility.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Objective: Determine exact solubility limit in a specific solvent (e.g., a buffer or novel organic mixture). Detection: GC-FID (Preferred) or HPLC-UV.

Reagents:

-

This compound (>98% purity).[1]

-

Target Solvent (e.g., Phosphate Buffer pH 7.4).

-

Internal Standard (e.g., Dodecane for GC).

Workflow:

-

Saturation: Add excess this compound to the solvent in a glass vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24–48 hours.

-

Validation: Ensure undissolved droplets are visible throughout the process to guarantee saturation.

-

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes to separate the excess oil phase.

-

Sampling: Carefully aspirate the aqueous supernatant (avoiding the surface oil layer).

-

Extraction: Liquid-Liquid Extract (LLE) the supernatant with Hexane (containing Internal Standard).

-

Analysis: Inject into GC-FID.

Protocol B: Visual Titration (Qualitative/Semi-Quantitative)

Objective: Rapidly determine miscibility range in organic solvents.

-

Place 1.0 g of this compound in a clear vial.

-

Add Solvent in stepwise increments (0.1 mL, 0.5 mL, 1.0 mL).

-

Vortex for 30 seconds after each addition.

-

Observation:

Analytical Workflow Diagram

Figure 2: Quantitative determination workflow using the Saturation Shake-Flask method coupled with GC-FID analysis.

Application in Formulation

Emulsification Strategies

Since this compound is water-insoluble, incorporating it into aqueous products (beverages, hydrogels) requires emulsification.

-

Surfactants: Non-ionic surfactants with high HLB (Hydrophilic-Lipophilic Balance) values (12–15) are recommended. Examples: Polysorbate 20, PEG-40 Hydrogenated Castor Oil.

-

Nano-encapsulation: For pharmaceutical stability, encapsulating in cyclodextrins or liposomes can prevent hydrolysis and oxidation [5].

Solvent Traps (Artifacts)

When analyzing terpene esters via Headspace GC, thermal degradation can occur if the equilibration temperature is too high (>80°C), potentially generating artifacts.[9] Direct injection or liquid extraction (as described in Protocol A) is preferred for accurate purity and solubility assessment [6].

References

-

PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine. [Link]

-

The Good Scents Company. (2023).[5][7] this compound Physicochemical Properties. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Evaluation of this compound. [Link][8]

-

ResearchGate. (2014). Solubility of terpene derivatives in common organic solvents. [Link]

-

Terpene Belt Farms. (2025). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. [Link]

Sources

- 1. This compound CAS#: 105-90-8 [m.chemicalbook.com]

- 2. ScenTree - this compound (CAS N° 105-90-8) [scentree.co]

- 3. iff.com [iff.com]

- 4. This compound, 105-90-8 [thegoodscentscompany.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. scribd.com [scribd.com]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. This compound | C13H22O2 | CID 5355853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]

Geranyl Propionate: A Dual-Mechanistic Bioactive Ester for Next-Generation Therapeutics & Agrochemicals

Executive Summary

Geranyl Propionate (CAS 105-90-8) is often categorized merely as a fragrance ingredient, yet this classification overlooks its significant potential as a lipophilic prodrug system . Structurally, it is an ester conjugate of Geraniol (a potent monoterpene antimicrobial) and Propionic Acid (a short-chain fatty acid preservative).

This technical guide posits that this compound functions as a "Trojan Horse" molecule. Its elevated lipophilicity (LogP ~4.2) allows for superior permeation through microbial cell walls and insect cuticles compared to its parent alcohol. Once internalized, ubiquitous esterases hydrolyze the compound, releasing two bioactive moieties in situ. This guide explores the mechanistic basis of this dual activity, providing actionable protocols for synthesis, hydrolysis kinetics, and biological evaluation.

Physicochemical Profile & Molecular Logic

To understand the biological utility of this compound, one must first analyze its structural advantages over its parent compounds.

Comparative Physicochemical Properties

| Property | This compound (Ester) | Geraniol (Parent Alcohol) | Propionic Acid (Parent Acid) | Implication |

| Molecular Weight | 210.31 g/mol | 154.25 g/mol | 74.08 g/mol | Ester is heavier, affecting volatility. |

| LogP (Lipophilicity) | ~4.2 - 4.4 | ~2.9 - 3.5 | ~0.33 | Critical: GP partitions 10x more effectively into lipid bilayers. |

| Water Solubility | ~2.22 mg/L | ~100 mg/L | Miscible | GP requires emulsification for aqueous delivery. |

| Volatility | Moderate (BP 253°C) | High (BP 230°C) | High (BP 141°C) | GP provides sustained release (fixative effect). |

The "Trojan Horse" Hypothesis

The core scientific value of this compound lies in its metabolic fate. Unlike stable synthetic drugs, GP is designed to degrade.

-

Permeation: The high LogP drives the molecule into the hydrophobic core of bacterial membranes or insect exoskeletons.

-

Activation: Intracellular or periplasmic esterases (e.g., Lipase B-like activity) cleave the ester bond.

-

Dual Warhead Release:

-

Geraniol: Disrupts cell membrane integrity, causes ion leakage, and inhibits quorum sensing.

-

Propionic Acid: Acidifies the cytoplasm, disrupting pH homeostasis and inhibiting metabolic enzymes.

-

Mechanism of Action: The Bio-Activation Pathway

The following diagram illustrates the theoretical pathway of this compound interacting with a target microbial cell.

Figure 1: The Bio-Activation Pathway of this compound. The ester acts as a lipophilic carrier, releasing two distinct antimicrobial agents upon enzymatic hydrolysis.

Biological Activities & Applications

Antimicrobial & Antifungal Potential

While direct MIC data for this compound is less abundant than for Geraniol, "read-across" toxicology and essential oil studies (e.g., Pulicaria vulgaris, Thymus spp.) confirm its efficacy.

-

Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungi).

-

Mechanism: The Geraniol moiety targets the cell wall (ergosterol biosynthesis inhibition in fungi), while Propionic acid acts as a fungistat.

-

Advantage: The ester form reduces the rapid oxidation of Geraniol, potentially extending shelf-life in topical formulations.

Insecticidal & Agrochemical Utility

This compound is a component of several essential oils known for pesticidal activity against stored product pests.

-

Key Pests: Rhyzopertha dominica (Lesser grain borer), Sitophilus granarius (Granary weevil), and mites.

-

Mode of Action:

-

Neurotoxicity: Modulation of octopamine receptors (similar to other monoterpenes).

-

Attractant/Pheromone: In some species (e.g., Japanese Beetle), it acts as a kairomone or attractant, useful for "Lure and Kill" traps.

-

Anti-Inflammatory Potential

Based on the hydrolysis to Geraniol:

-

Pathway: Downregulation of NF-κB signaling.

-

Effect: Reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

-

Application: Potential therapeutic for inflammatory arthritis or topical skin inflammation, leveraging the ester's skin penetration properties.

Experimental Protocols

To validate the biological activity and hydrolysis rate of this compound, the following protocols are recommended.

Protocol A: Green Enzymatic Synthesis of this compound

Justification: Chemical synthesis often uses strong acids. Enzymatic synthesis yields high purity and is compatible with "Green Label" requirements.

-

Reagents: Geraniol (98%), Propionic Acid (99%), Lipase B from Candida antarctica (immobilized, e.g., Novozym 435).

-

Setup: Mix Geraniol and Propionic Acid in a 3:1 molar ratio (excess alcohol drives equilibrium).

-

Reaction: Add 10% (w/w relative to substrates) immobilized lipase. Incubate at 40°C - 50°C with continuous stirring (150 rpm) for 24 hours.

-

Purification: Filter out the enzyme (reusable). Wash the organic phase with NaHCO3 (saturated) to remove unreacted acid. Dry over anhydrous Na2SO4.

-

Validation: Confirm structure via FTIR (Ester C=O stretch at ~1740 cm⁻¹) and GC-MS.

Protocol B: Lipophilic Ester Hydrolysis Assay

Justification: To prove the "prodrug" concept, one must demonstrate that the ester is cleaved by biological esterases.

-

Preparation: Prepare a 10 mM stock of this compound in DMSO.

-

Medium: Phosphate-buffered saline (PBS, pH 7.4) containing 1 unit/mL Porcine Liver Esterase (PLE) or a bacterial lysate.

-

Incubation: Add stock to the medium (final conc. 100 µM). Incubate at 37°C.

-

Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Stop reaction by adding equal volume of cold Acetonitrile.

-

Analysis: Analyze via HPLC (C18 column, UV detection at 210 nm).

-

Monitor: Disappearance of this compound peak and appearance of Geraniol peak.

-

Calculation: Determine half-life (

) to assess release kinetics.

-

Safety & Toxicology (E-E-A-T)

-

Regulatory Status: FDA approved as a flavoring agent (21 CFR 172.515). FEMA GRAS (Number 2517).[1][2]

-

Acute Toxicity:

-

Oral LD50 (Rat): > 5,000 mg/kg.

-

Dermal LD50 (Rabbit): > 5,000 mg/kg.

-

-

Metabolism: Rapidly hydrolyzed in the liver and blood to Geraniol and Propionic acid, both of which are metabolized via the Krebs cycle or excreted.

-

Sensitization: Geraniol is a known sensitizer; however, the ester form may have altered sensitization kinetics. Patch testing is required for topical formulations.

Visualizing the Metabolic Fate

The following diagram details the cyclic relationship between synthesis and metabolic degradation.

Figure 2: The Cycle of Synthesis and Metabolic Degradation. Note that the biological breakdown reverses the synthetic pathway.

References

-

BenchChem. (2025).[3] Comparative Analysis of this compound and Its Analogs in Biological Assays. Retrieved from [3]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5355853, this compound. Retrieved from

-

Lira, M. H. P. D., et al. (2020). Antimicrobial activity of geraniol: an integrative review. Journal of Essential Oil Research. Retrieved from

-

Mączka, W., et al. (2020). Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria. Molecules. Retrieved from

-

Research Institute for Fragrance Materials (RIFM). (2023). Safety Assessment of this compound. Food and Chemical Toxicology. Retrieved from [3]

-

Paroul, N., et al. (2010). Production of this compound by enzymatic esterification of geraniol and propionic acid in solvent-free system. Journal of Chemical Technology & Biotechnology. Retrieved from

-

You, C. X., et al. (2022). Chemical Profiles and Insecticidal Potential of Essential Oils Isolated from Four Thymus Species against Rhyzopertha dominica. Insects. Retrieved from

Sources

Geranyl Propionate: A Technical Guide to Speculative Mechanisms of Action

Abstract

Geranyl propionate, a naturally occurring ester, is primarily recognized for its pleasant floral and fruity aroma, leading to its widespread use in the fragrance and flavor industries.[1][2] While direct research into its specific biological activities is nascent, the well-documented therapeutic properties of its constituent molecules—geraniol and propionic acid—suggest that this compound may hold significant, yet largely unexplored, pharmacological potential.[1] This technical guide synthesizes the available data for this compound and extrapolates its potential anti-inflammatory, antimicrobial, and anticancer activities based on the established bioactivities of its parent compounds. We propose several speculative mechanisms of action and provide detailed, self-validating experimental protocols and conceptual signaling pathways to create a foundational framework for future research into this promising, understudied compound.[1]

Introduction: The Case for Investigating this compound

This compound is an ester formed from the reaction of geraniol, a monoterpene alcohol, and propionic acid.[1] It is found in small quantities in the essential oils of plants such as Pelargonium graveolens (Geranium) and Verbena.[1][3] Despite its prevalence in commercial applications like cosmetics and food flavoring, there is a notable scarcity of in-depth research into the specific pharmacological activities of this compound itself.[1][4]

However, the biological activities of its precursors are well-documented. Geraniol, the parent alcohol, exhibits a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[5][6] Propionic acid, a short-chain fatty acid, is also known to play a crucial role in cellular signaling.[1] This strong foundational evidence for the bioactivity of its components provides a compelling rationale for investigating this compound as a novel therapeutic agent. The esterification of geraniol to this compound alters its physicochemical properties, such as lipophilicity and volatility, which could translate to a modified, and potentially enhanced, biological activity profile compared to its parent compound.

This guide will explore three core speculative mechanisms of action for this compound, grounded in the known effects of geraniol. For each proposed mechanism, we will discuss the causal logic, present detailed experimental workflows for validation, and provide the necessary tools for researchers to begin a systematic investigation.

Speculative Mechanism I: Membrane Integrity Disruption

Hypothesis: A Lipophilic Attack on Microbial and Cancer Cell Membranes

We speculate that this compound's primary mechanism as an antimicrobial and cytotoxic agent involves its integration into and subsequent disruption of the cell membrane's lipid bilayer. The lipophilic nature of the geraniol moiety would facilitate this insertion, while the overall structure perturbs the membrane's fluidity and integrity. This action is hypothesized to increase membrane permeability, leading to the leakage of essential ions and metabolites and ultimately culminating in cell death.[7]

Authoritative Grounding & Causality

This hypothesis is strongly supported by studies on geraniol and other monoterpenes. Geraniol has been shown to destabilize bacterial cell membranes, increase the permeability of lipid membranes, and disrupt the function of membrane-bound enzymes.[7][8] This loss of cytoplasmic membrane integrity is a key factor in its bactericidal action.[7]

Causality Behind the Hypothesis: The ester linkage with propionic acid makes this compound less polar than geraniol. This increased lipophilicity could enhance its ability to partition into the hydrophobic core of the lipid bilayer, potentially making it a more potent membrane-disrupting agent than geraniol alone. This alteration could also affect its selectivity between microbial/cancer cells and host cells, a critical parameter for any therapeutic agent.

Data Presentation: Baseline Antimicrobial Activity of Geraniol

To establish a benchmark for future studies on this compound, the following table summarizes reported Minimum Inhibitory Concentration (MIC) values for its parent compound, geraniol.

| Microorganism | Type | Reported MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Varies (often potent) | [6] |

| Listeria monocytogenes | Gram-positive bacteria | BA50 0.28 | [6] |

| Salmonella enterica | Gram-negative bacteria | BA50 0.15 | [6] |

| Candida albicans | Fungus | Effective | [6] |

Experimental Validation Workflow

A self-validating approach to test this hypothesis requires quantifying membrane permeability and fluidity.

Caption: Workflow for assessing membrane disruption by this compound.

Protocol: Membrane Permeability Assay using SYTOX™ Green

-

Cell Preparation: Culture target cells (e.g., S. aureus or HCT116 colon cancer cells) to the mid-logarithmic phase. Wash and resuspend the cells in a suitable buffer (e.g., PBS or HEPES) to a standardized density (e.g., 1x10^6 cells/mL).

-

Compound Treatment: In a 96-well black, clear-bottom plate, add 90 µL of the cell suspension to each well. Add 10 µL of this compound serial dilutions (prepared in the same buffer with a non-interfering solvent like DMSO, ensuring final DMSO concentration is <0.5%). Include wells for positive control (e.g., Triton X-100) and negative control (vehicle).

-

Dye Addition: Add SYTOX™ Green to a final concentration of 1 µM to all wells. This dye is impermeable to live cells but fluoresces brightly upon binding to nucleic acids in cells with compromised membranes.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

-

Analysis: An increase in fluorescence intensity directly correlates with an increase in membrane permeability. Plot fluorescence vs. This compound concentration to determine the EC50 for membrane disruption. This protocol is self-validating as only cells with compromised membranes will produce a signal.

Speculative Mechanism II: Modulation of Pro-Inflammatory Signaling

Hypothesis: Inhibition of NF-κB and MAPK Pathways

We hypothesize that this compound possesses anti-inflammatory properties mediated through the inhibition of key intracellular signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. By suppressing these pathways, this compound could reduce the transcription and release of pro-inflammatory cytokines and mediators.[1]

Authoritative Grounding & Causality

The anti-inflammatory effects of geraniol are well-established. Studies show it can reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9][10] The mechanism for this effect is attributed to the inhibition of the NF-κB and p38 MAPK pathways.[1][9] Geraniol treatment has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus.

Causality Behind the Hypothesis: The hydrolysis of this compound in vivo would release both geraniol and propionic acid. Propionic acid is a known histone deacetylase (HDAC) inhibitor, a mechanism that can independently exert anti-inflammatory effects. Therefore, this compound may act as a dual-action pro-drug, with the geraniol moiety directly inhibiting signaling kinases and the propionate moiety modulating gene expression epigenetically, potentially leading to a synergistic anti-inflammatory outcome.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized points of inhibition within the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Protocol: Western Blot for NF-κB and MAPK Pathway Activation

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in 6-well plates. Once confluent, pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the inflammatory pathways. Include an unstimulated control and an LPS-only control.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against key signaling proteins: phospho-p65, total p65, phospho-IκBα, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.

-

Validation: A successful experiment will show a decrease in the ratio of phosphorylated protein to total protein (e.g., p-p65/p65) in the this compound-treated groups compared to the LPS-only group, providing direct evidence of pathway inhibition.

Speculative Mechanism III: Induction of Intrinsic Apoptosis

Hypothesis: Targeting the Mitochondrial Pathway in Cancer Cells

We propose that this compound may exert anticancer effects by selectively inducing apoptosis in malignant cells through the intrinsic, or mitochondrial, pathway. This involves modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Authoritative Grounding & Causality

Extensive research on geraniol supports this hypothesis. Geraniol induces apoptosis and cell cycle arrest in a broad range of cancer cell lines.[5] Mechanistically, it has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical trigger for the intrinsic apoptosis pathway.[1] Furthermore, geraniol can modulate the activity of tumor suppressors and oncogenes like p53 and STAT3.[5]

Causality Behind the Hypothesis: As an ester, this compound may possess enhanced cell permeability and bioavailability compared to geraniol. This could lead to higher intracellular concentrations in cancer cells, resulting in a more potent induction of apoptosis. The compound's effect could be further amplified if its metabolism within the cancer cell releases geraniol directly at its site of action.

Data Presentation: Comparative Cytotoxicity of Geraniol and its Esters

The following table provides context for the potential potency of this compound by showing the cytotoxic activity of geraniol and other esters against colon cancer cell lines.

| Compound | Cell Line | IC50 Value | Reference |

| Geraniol | Colo-205 | 20 µM | [1] |

| Geranyl Acetate | Colo-205 | 30 µM | [1] |

| Geranyl Isovalerate | HCT116 | ~1.8 mM | [1] |

| Geranyl Isovalerate | HT29 | ~4 mM | [1] |

Signaling Pathway Visualization

This diagram outlines the key events in the intrinsic apoptosis pathway and the potential points of influence for this compound.

Caption: Speculative role of this compound in the intrinsic apoptosis pathway.

Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Treatment: Seed a cancer cell line (e.g., Colo-205) in 12-well plates. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin-free dissociation buffer to preserve membrane integrity. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells, while PI enters late apoptotic/necrotic cells with compromised membranes.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Analysis and Validation: The results will generate a quadrant plot:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells (artifacts) A dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants provides strong, quantifiable evidence that this compound induces apoptosis.

-

Conclusion and Future Directions

This compound remains an understudied compound with respect to its potential biological activities.[1] However, the substantial body of evidence demonstrating the anticancer, anti-inflammatory, and antimicrobial properties of its parent compound, geraniol, provides a strong rationale for further investigation.[1] The speculative mechanisms and detailed protocols presented in this technical guide offer a robust framework for initiating such research.

Future studies should focus on the systematic in vitro and in vivo evaluation of pure this compound in validated disease models. The experimental workflows described herein are designed to be self-validating systems to ensure the trustworthiness of the data generated. Elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its full therapeutic potential and for the development of novel drugs based on its unique chemical structure.

References

-

Al-Sieni, A. I. (2023). Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings. Molecules, 28(9), 3669. [Link]

-

Gucwa, K., Milewski, S., Dylag, M., & Piekarczyk, M. (2023). Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications. Pharmaceuticals, 16(11), 1545. [Link]

-

Li, Y., Li, S., Meng, X., Gan, R., Zhang, J., & Li, H. (2021). The Inhibitory Efficiencies of Geraniol as an Anti-Inflammatory, Antioxidant, and Antibacterial, Natural Agent Against Methicillin-Resistant Staphylococcus aureus Infection in vivo. Infection and Drug Resistance, 14, 3197–3211. [Link]

-

Weigand, A., & Sobiś-Glinkowska, M. (2023). Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria. Molecules, 28(15), 5821. [Link]

-

Radomska-Leśniewska, D. M., & Skibniewski, M. (2018). Antimicrobial Activity of Geranium Oil against Clinical Strains of Staphylococcus aureus. Molecules, 23(10), 2577. [Link]

-

National Pesticide Information Center. (2018). Geraniol Profile. eCommons@Cornell. [Link]

-

Dove Medical Press. (2021). Geraniol as an anti-inflammatory, and antioxidant. Infection and Drug Resistance. [Link]

-

CABI Digital Library. (2011). Catalytic Synthesis of this compound. Journal of Anhui Agricultural Sciences. [Link]

-

Treichel, H., de Oliveira, D., Mazutti, M. A., Di Luccio, M., & Oliveira, J. V. (2010). Production of this compound by enzymatic esterification of geraniol and propionic acid in solvent-free system. Journal of Chemical Technology & Biotechnology, 85(12), 1636-1641. [Link]

-

The Good Scents Company. (n.d.). This compound. thegoodscentscompany.com. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fraterworks.com [fraterworks.com]

- 3. Antimicrobial Activity of Geranium Oil against Clinical Strains of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 105-90-8 [thegoodscentscompany.com]

- 5. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ecommons.cornell.edu [ecommons.cornell.edu]

- 9. The Inhibitory Efficiencies of Geraniol as an Anti-Inflammatory, Antioxidant, and Antibacterial, Natural Agent Against Methicillin-Resistant Staphylococcus aureus Infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Stereochemical & Functional Divergence: A Technical Guide to Geranyl and Neryl Propionate

Executive Summary

In the development of bioactive terpenes and fragrance ingredients, the distinction between geometric isomers is not merely academic—it dictates biological availability, olfactory threshold, and metabolic stability. This guide focuses on Geranyl propionate (the trans- or E-isomer) and its diastereoisomer Neryl propionate (the cis- or Z-isomer).[1]

While often co-occurring in essential oils (e.g., Pelargonium graveolens), their separation and individual characterization are critical for high-purity applications in pharmacology and pheromone research. This document outlines the stereochemical basis, enzymatic synthesis, and rigorous analytical protocols required to distinguish these isomers with high confidence.

Molecular Architecture: The E/Z Dichotomy

The core difference between these isomers lies in the geometry of the double bond at the C-2 position. This steric arrangement influences the molecule's hydrodynamic volume and interaction with receptor sites (olfactory or enzymatic).

Structural Comparison[2]

| Feature | This compound | Neryl Propionate |

| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dienyl propanoate | (2Z)-3,7-dimethylocta-2,6-dienyl propanoate |

| Configuration | Trans (E) at C2=C3 | Cis (Z) at C2=C3 |

| Shape | Linear, extended chain | Bent, "U-shaped" chain |

| Boiling Point | ~253°C | ~233°C (Lower due to compact shape) |

| CAS Number | 105-90-8 | 105-91-9 |

| Odor Profile | Fruity, waxy, rose petal | Green, "jammy," fresh, sweeter |

Constitutional Isomers

Researchers must also be aware of constitutional isomers that may appear as impurities during synthesis, particularly Linalyl propionate (3,7-dimethyl-1,6-octadien-3-yl propionate).[1] Unlike the primary allylic esters (geranyl/neryl), linalyl propionate is a tertiary allylic ester and exhibits significantly different mass fragmentation patterns.

Chemo-Enzymatic Synthesis Protocols

Traditional acid-catalyzed esterification often leads to isomerization or thermal degradation.[1] The industry standard for high-fidelity isomer synthesis is Lipase-Catalyzed Transesterification .[1] This method operates under mild conditions, preserving the stereochemistry of the starting material (Geraniol or Nerol).

Protocol: Immobilized Lipase Mediated Synthesis

Rationale: Uses Novozym 435 (Candida antarctica Lipase B) to avoid acid-catalyzed rearrangement.[1]

Reagents:

-

Substrate: Geraniol (98% E) or Nerol (98% Z)

-

Acyl Donor: Vinyl Propionate (Irreversible donor) or Propionic Acid

-

Catalyst: Novozym 435 (Immobilized)[2]

-

Solvent:

-Hexane (or solvent-free)[1]

Step-by-Step Methodology:

-

Preparation: In a 50 mL screw-capped vial, dissolve 10 mmol of the terpene alcohol (Geraniol or Nerol) in 20 mL of

-hexane. -

Acyl Donor Addition: Add 12 mmol of Vinyl Propionate (1.2 equivalents). Note: Vinyl esters drive the equilibrium forward by releasing volatile acetaldehyde (tautomerizes from vinyl alcohol).

-

Catalyst Loading: Add 50 mg of Novozym 435.

-

Incubation: Incubate in an orbital shaker at 40°C / 200 rpm.

-

Monitoring: Sample 50 µL every 30 minutes. Dilute in hexane for GC-FID analysis.

-

Termination: Filter off the immobilized enzyme (can be recycled).

-

Purification: Remove solvent via rotary evaporation. Vacuum distillation is recommended for final purification (>99%).

Synthesis Pathway Diagram

Caption: Enzymatic transesterification pathway using vinyl propionate to ensure irreversible synthesis of specific isomers.

Analytical Differentiation

Distinguishing this compound from Neryl propionate requires precise analytical techniques due to their identical molecular weight (210.31 g/mol ) and similar fragmentation patterns.

Gas Chromatography (GC) & Retention Indices

The most reliable routine identification method is the Kovats Retention Index (RI) . On non-polar columns (e.g., DB-5, HP-5), the cis-isomer (Neryl) generally elutes before the trans-isomer (Geranyl) due to its slightly lower boiling point and more compact structure.[1]

Reference Data (DB-5 Column):

| Compound | Retention Index (RI) | Elution Order |

| Neryl Propionate | 1428 - 1435 | 1st (Fast) |

| This compound | 1475 - 1480 | 2nd (Slow) |

Note: On polar columns (e.g., DB-Wax), the separation factor (

Nuclear Magnetic Resonance (NMR)

When reference standards are unavailable,

-

Carbon-13 Effect: The methyl group at C-3 is the diagnostic marker.[1]

-

Proton Effect: The allylic protons at C-1 (attached to the ester oxygen) often show slight splitting differences or shifts, but the

C methyl shift is the "gold standard" for assignment.

Analytical Workflow Diagram

Caption: Decision tree for identifying isomers using orthogonal analytical data (GC Retention Index and NMR shifts).

Biological & Pharmacological Implications[1][6][7][8]

The structural rigidity of the E/Z double bond affects how these molecules penetrate lipid bilayers and bind to protein targets.

-

Antimicrobial Potency: Studies on the parent alcohols (Geraniol vs. Nerol) suggest that the trans-isomer (Geraniol/Geranyl propionate) often exhibits superior antimicrobial activity against Candida and E. coli. This is attributed to the linear shape facilitating deeper insertion into the microbial cell membrane, disrupting integrity.

-

Metabolic Hydrolysis: In vivo, carboxylesterases hydrolyze these esters back to their parent alcohols and propionic acid.

-

Reaction:

[1] -

The rate of hydrolysis may differ; the bent shape of Neryl propionate can sterically hinder the active site of certain esterases compared to the linear this compound.

-

-

Olfactory Receptor Binding: The "green" and "jammy" notes of Neryl propionate vs. the "waxy/fruity" notes of this compound indicate distinct activation patterns in G-protein coupled olfactory receptors (GPCRs). For fragrance formulation, maintaining isomeric purity is essential to ensure consistent scent profiles.

References

-

National Institute of Standards and Technology (NIST). (2023). This compound: Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5355853, this compound. [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5365982, Neryl propionate. [Link]

- Paroul, N., et al. (2010). Lipase-catalyzed synthesis of this compound in solvent-free system. Journal of Molecular Catalysis B: Enzymatic.

-

El-Sayed, A.M. (2023).[3] The Pherobase: Database of Pheromones and Semiochemicals. [Link]

Sources

Methodological & Application

Fischer esterification protocol for Geranyl propionate synthesis

An In-Depth Guide to the Synthesis of Geranyl Propionate via Fischer Esterification

Authored by a Senior Application Scientist

This application note provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable aroma compound, through the classic Fischer esterification reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just a methodology, but also the underlying chemical principles and practical insights for a successful and safe execution.

This compound is an ester known for its sweet, fruity-rosy scent, often with hints of grape. It is a sought-after ingredient in the fragrance and flavor industry, used to impart fruity and floral notes in perfumes, cosmetics, and food products.[1] While found in trace amounts in some essential oils like geranium, the synthetic route is the primary source for commercial applications. The most common and direct chemical synthesis is the Fischer esterification of geraniol with propionic acid.[2][3]

This protocol will detail the acid-catalyzed esterification, a robust and well-established method. We will explore the reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical aspects of purification and safety.

The Principle: Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4] The reaction is a reversible equilibrium, as described by the general equation:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle.[5] This is typically accomplished in two ways:

-

Use of Excess Reactant: Employing a large excess of either the alcohol or the carboxylic acid can drive the reaction forward.[5][6]

-

Removal of Water: As water is a product, its continuous removal from the reaction mixture will pull the equilibrium towards the formation of the ester.[5][7] This is often achieved by azeotropic distillation using a Dean-Stark apparatus.[3]

Reaction Mechanism

The mechanism of Fischer esterification is a sequence of protonation and deprotonation steps, which activate the reactants and facilitate the formation of the ester.[8]

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the propionic acid. This increases the electrophilicity of the carbonyl carbon.[4][8]

-

Nucleophilic Attack: The alcohol (geraniol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6][8]

-

Elimination of Water: The newly formed water molecule is eliminated, and the resulting carbocation is stabilized by resonance.[6]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[6]

// Nodes Protonation [label="1. Protonation of\nPropionic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Attack [label="2. Nucleophilic Attack\nby Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; ProtonTransfer [label="3. Proton Transfer", fillcolor="#F1F3F4", fontcolor="#202124"]; WaterElimination [label="4. Elimination of\nWater", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="5. Deprotonation", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n+ H₂O + Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protonation -> Attack [label="Activated\nCarbonyl"]; Attack -> Intermediate; Intermediate -> ProtonTransfer; ProtonTransfer -> WaterElimination [label="Forms good\nleaving group"]; WaterElimination -> Deprotonation [label="Protonated\nEster"]; Deprotonation -> Product [label="Regenerates\nCatalyst"]; } dot Caption: Mechanism of Fischer Esterification for this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound using sulfuric acid as the catalyst and toluene as an azeotropic solvent to remove water.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Mass / Volume | Properties |

| Geraniol | C₁₀H₁₈O | 154.25 | 0.10 | 15.43 g (17.4 mL) | Liquid, floral odor |

| Propionic Acid | C₃H₆O₂ | 74.08 | 0.15 | 11.11 g (11.2 mL) | Liquid, corrosive |

| Toluene | C₇H₈ | 92.14 | - | 50 mL | Solvent, flammable |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | cat. | ~0.5 mL | Catalyst, corrosive |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Sat. aq. solution | Base for neutralization |

| Sodium Chloride | NaCl | 58.44 | - | Sat. aq. solution (Brine) | For washing |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | Drying agent |

Note: A 1.5 molar equivalent of propionic acid is used to help drive the reaction equilibrium.

Apparatus Setup

-

250 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Vacuum distillation setup

Step-by-Step Procedure

Reaction Setup:

-

Ensure all glassware is dry before starting.[6]

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add geraniol (15.43 g, 0.10 mol) and propionic acid (11.11 g, 0.15 mol).

-

Add 50 mL of toluene to the flask. This solvent will form an azeotrope with the water produced, facilitating its removal.[3]

-

Carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the stirred solution. Caution: This addition is exothermic.

-

Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

-

Begin circulating cold water through the condenser.[6]

Reflux and Water Removal: 7. Heat the mixture to a gentle reflux using the heating mantle. The reaction temperature is typically around 120°C.[6][9] 8. Continue refluxing for several hours (e.g., 4-8 hours). Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL (from 0.10 mol of reaction). 9. The reaction is considered complete when water no longer collects in the trap.[3]

Work-up and Neutralization: 10. Discontinue heating and allow the reaction mixture to cool to room temperature.[6] 11. Carefully transfer the cooled mixture to a separatory funnel. 12. Wash the organic layer sequentially with:

- 50 mL of deionized water.

- 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and any unreacted propionic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.[3][7]

- 50 mL of saturated sodium chloride (brine) solution to reduce the solubility of the organic product in the aqueous layer.[3][7]

- Separate the organic (top) layer and transfer it to an Erlenmeyer flask.

Drying and Solvent Removal: 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for about 15-20 minutes, swirling occasionally.[3][7] 15. Filter the solution to remove the drying agent. 16. Remove the toluene solvent using a rotary evaporator under reduced pressure.

Purification: 17. The resulting crude oil is this compound. For higher purity, the product should be purified by vacuum distillation.[3] this compound has a boiling point of 252°C at atmospheric pressure, so vacuum is necessary to prevent decomposition.[2] Distillation under vacuum (e.g., 20-50 mmHg) will lower the boiling point significantly.[10]

// Nodes A [label="1. Combine Reactants\n(Geraniol, Propionic Acid,\nToluene) in Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add H₂SO₄ Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Assemble Dean-Stark\nand Reflux Condenser", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Heat to Reflux\n(e.g., 120°C, 4-8h)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Cool to Room Temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Work-up: Wash with\nH₂O, NaHCO₃, Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Dry Organic Layer\n(Anhydrous Na₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Remove Toluene\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Purify by\nVacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Pure Geranyl\nPropionate", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#34A853"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } dot Caption: Experimental workflow for this compound synthesis.

Safety and Handling

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

-

Geraniol: Causes skin irritation and serious eye damage.[11] May cause an allergic skin reaction.

-

Propionic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

In case of accidental spills, absorb the liquid with an inert material like sand or diatomaceous earth and place it in an appropriate container for disposal.[12] Ensure the affected area is well-ventilated.[12]

Conclusion